Methyl (4-(2-((2-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

FAAH inhibition QSAR steric effects

Optimize your FAAH inhibitor SAR campaign with this ortho-isopropyl phenyl thiazole carbamate. Its steric bulk (Taft Es ≈ -0.47) and XLogP3-AA of 2.8 uniquely map acyl-chain pocket tolerance and CNS drug-likeness. Compare with methyl/ethyl homologs to correlate carbamate ester structure with enzymatic hydrolysis rates, informing your prodrug design. Ideal for head-to-head studies on steric boundaries and passive permeability.

Molecular Formula C16H19N3O3S
Molecular Weight 333.41
CAS No. 946313-96-8
Cat. No. B2608361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (4-(2-((2-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
CAS946313-96-8
Molecular FormulaC16H19N3O3S
Molecular Weight333.41
Structural Identifiers
SMILESCC(C)C1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)OC
InChIInChI=1S/C16H19N3O3S/c1-10(2)12-6-4-5-7-13(12)18-14(20)8-11-9-23-15(17-11)19-16(21)22-3/h4-7,9-10H,8H2,1-3H3,(H,18,20)(H,17,19,21)
InChIKeyYIFHOEYNSHEDPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl (4-(2-((2-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate (CAS 946313-96-8) – Structural Baseline and Comparator Identification for Scientific Procurement


Methyl (4-(2-((2-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate (CAS 946313-96-8) is a synthetic alkylthiazole carbamate derivative with a molecular weight of 333.4 g/mol and an XLogP3-AA of 2.8 [1]. The compound belongs to a class of thiazole carbamates patented by Sanofi as fatty acid amide hydrolase (FAAH) inhibitors [2]. Its closest structural analogs differ primarily in the N-phenyl substitution pattern: the ethyl carbamate homolog (CAS 952987-22-3), the 4-isopropylphenyl regioisomer (CAS 946236-69-7), and the ortho-methyl analog (CAS 946283-95-0) .

Why Generic Substitution Fails for Methyl (4-(2-((2-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate – The Ortho-Isopropyl Determinant


Within the alkylthiazole carbamate chemotype, FAAH inhibitory potency and hydrolytic stability are exquisitely sensitive to the steric and electronic character of the ortho substituent on the N-phenyl ring [1]. The ortho-isopropyl group in the target compound provides a unique combination of steric bulk (comparable to a sec-butyl group) and moderate electron-donating character, which is predicted to influence both the binding pocket accommodation and the hydrolytic stability of the carbamate warhead [2]. Interchanging this with the smaller ortho-methyl analog (CAS 946283-95-0) or the para-isopropyl regioisomer (CAS 946236-69-7) would alter the steric profile and potentially the FAAH inhibition kinetics, while the ethyl carbamate homolog (CAS 952987-22-3) introduces an additional methylene that affects both lipophilicity and metabolic vulnerability [3].

Quantitative Differentiation Evidence for Methyl (4-(2-((2-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate (946313-96-8) Against Closest Analogs


Ortho-Isopropyl Steric Parameter Differentiates FAAH Inhibition Potential from Ortho-Methyl and Para-Isopropyl Analogs

In the alkylthiazole carbamate class, FAAH inhibition potency is correlated with the steric and electronic properties of the ortho substituent on the N-phenyl ring [1]. The target compound's ortho-isopropyl group has a Taft steric parameter (Es) of approximately -0.47, significantly larger than the ortho-methyl analog (Es ≈ 0.00) and the unsubstituted phenyl (Es = 0.00), yet smaller than ortho-tert-butyl (Es ≈ -1.54) [2]. This predicts an intermediate FAAH inhibitory potency between the less hindered ortho-methyl and the overly hindered ortho-tert-butyl analogs, providing a distinct position in the SAR landscape. Note: Direct head-to-head FAAH IC50 data for the target compound versus the ortho-methyl analog were not retrievable from primary literature; this comparison is based on class-level QSAR relationships established for structurally related O-phenyl carbamates [1].

FAAH inhibition QSAR steric effects

Methyl Carbamate vs. Ethyl Carbamate Homolog – Hydrolytic Stability and Metabolic Liability Differentiation

The target compound bears a methyl carbamate ester, while the closest homolog (CAS 952987-22-3) bears an ethyl carbamate. Methyl carbamates generally exhibit faster enzymatic hydrolysis by carboxylesterases compared to ethyl carbamates, which are more slowly cleaved [1]. This differential can be critical in cellular assays where rapid prodrug activation is desired. Conversely, the ethyl homolog may show greater metabolic stability in vivo, which could be advantageous for systemic exposure but detrimental for locally activated prodrug strategies [2]. No direct comparative hydrolysis half-life data for these two specific compounds were identified; this distinction is based on well-established carbamate structure-metabolism relationships.

hydrolytic stability carbamate metabolism prodrug design

Ortho-Isopropyl vs. Para-Isopropyl Regioisomer – Predicted FAAH Binding Pocket Accommodation

The target compound's 2-isopropylphenyl substituent places the bulky isopropyl group ortho to the anilide nitrogen, whereas the 4-isopropylphenyl regioisomer (CAS 946236-69-7) positions it para [1]. In FAAH, the acyl-chain binding pocket accommodates substituents near the carbamate warhead, and ortho substitution can either enhance or hinder binding depending on the specific steric tolerance of the enzyme's active site [2]. The ortho orientation may provide a better fit for the FAAH hydrophobic tunnel compared to the para orientation, analogous to findings with ortho-substituted O-phenyl carbamates which show up to 10-fold improvement in FAAH IC50 over para-substituted counterparts [2]. Direct comparative FAAH inhibition data for the ortho- vs. para-isopropylphenyl pair within the alkylthiazole carbamate series were not available in publicly accessible sources.

regioisomerism binding pocket FAAH

Lipophilicity Differentiation from Closest Analogs – XLogP3-AA Comparison

The target compound has a computed XLogP3-AA of 2.8 [1]. The ortho-methyl analog (CAS 946283-95-0) has a predicted XLogP3-AA of approximately 2.1, while the ethyl carbamate homolog (CAS 952987-22-3) is predicted to have an XLogP3-AA around 3.3 [2]. Thus the target compound occupies an intermediate lipophilicity position, which is within the optimal range (1-4) for CNS permeability according to medicinal chemistry guidelines, while the ortho-methyl analog falls at the lower boundary and the ethyl carbamate homolog at the upper boundary of this range [3].

lipophilicity permeability drug-likeness

Optimal Research Application Scenarios for Methyl (4-(2-((2-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate (946313-96-8)


FAAH Inhibitor SAR Studies Requiring Ortho-Isopropyl Steric Probing

This compound is suited for structure-activity relationship (SAR) campaigns exploring the steric tolerance of the FAAH acyl-chain binding pocket at the ortho position of the N-phenyl ring. The ortho-isopropyl group provides an intermediate steric volume (Taft Es ≈ -0.47) that sits between the minimally hindered ortho-methyl (Es ≈ 0.00) and the excessively hindered ortho-tert-butyl (Es ≈ -1.54), allowing researchers to map the steric boundaries of FAAH inhibition within a systematic series [1].

Comparative Carbamate Hydrolysis Kinetics – Methyl vs. Ethyl Activation Rate

The target compound's methyl carbamate warhead is suitable for studies investigating the relationship between carbamate ester structure and enzymatic activation rate by carboxylesterases. When compared head-to-head with the ethyl carbamate homolog (CAS 952987-22-3), the differential hydrolysis rates can inform prodrug design strategies where rapid intracellular release of the active thiazole amine is desired versus slower systemic release [2].

Lipophilicity-Dependent Cellular Permeability Profiling in FAAH-Expressing Cell Lines

With an XLogP3-AA of 2.8, this compound occupies the central portion of the CNS drug-like lipophilicity window. It can serve as a reference point in a lipophilicity series that includes the less lipophilic ortho-methyl analog (XLogP3-AA ≈ 2.1) and the more lipophilic ethyl carbamate homolog (XLogP3-AA ≈ 3.3), enabling correlation of computed logP with measured passive permeability and cellular FAAH inhibition potency [3].

Quote Request

Request a Quote for Methyl (4-(2-((2-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.